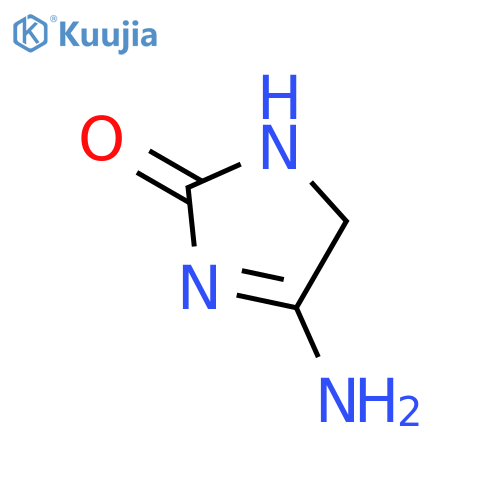Cas no 61318-63-6 (4-amino-2,5-dihydro-1H-imidazol-2-one)

61318-63-6 structure
商品名:4-amino-2,5-dihydro-1H-imidazol-2-one
4-amino-2,5-dihydro-1H-imidazol-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Imidazol-2-one, 4-amino-1,5-dihydro-
- 4-amino-1,5-dihydroimidazol-2-one
- 4-amino-2,5-dihydro-1H-imidazol-2-one
- AKOS006350747
- iminoimidazolidinone
- EN300-124542
- 61318-63-6
- 4-Amino-1,5-dihydro-2H-imidazol-2-one
- DTXSID10602953
-
- インチ: InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H2,(H3,4,5,6,7)
- InChIKey: KXALCBULAZGRHX-UHFFFAOYSA-N
- ほほえんだ: C1C(=NC(=O)N1)N
計算された属性
- せいみつぶんしりょう: 99.04335
- どういたいしつりょう: 99.043261792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 67.5Ų
じっけんとくせい
- PSA: 67.48
4-amino-2,5-dihydro-1H-imidazol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-124542-0.25g |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 0.25g |
$325.0 | 2023-02-15 | |
| Enamine | EN300-124542-0.1g |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 0.1g |
$228.0 | 2023-02-15 | |
| Enamine | EN300-124542-100mg |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95.0% | 100mg |
$228.0 | 2023-10-02 | |
| Enamine | EN300-124542-10000mg |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95.0% | 10000mg |
$2823.0 | 2023-10-02 | |
| A2B Chem LLC | AV51289-500mg |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 500mg |
$574.00 | 2024-04-19 | |
| 1PlusChem | 1P01A4K9-10g |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 10g |
$3552.00 | 2024-04-22 | |
| A2B Chem LLC | AV51289-1g |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 1g |
$726.00 | 2024-04-19 | |
| 1PlusChem | 1P01A4K9-250mg |
4-Amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 250mg |
$397.00 | 2025-03-04 | |
| 1PlusChem | 1P01A4K9-50mg |
4-Amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 50mg |
$205.00 | 2025-03-04 | |
| A2B Chem LLC | AV51289-10g |
4-amino-2,5-dihydro-1H-imidazol-2-one |
61318-63-6 | 95% | 10g |
$3007.00 | 2024-04-19 |
4-amino-2,5-dihydro-1H-imidazol-2-one 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
61318-63-6 (4-amino-2,5-dihydro-1H-imidazol-2-one) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
